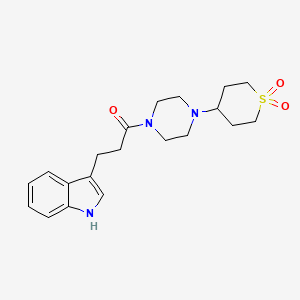

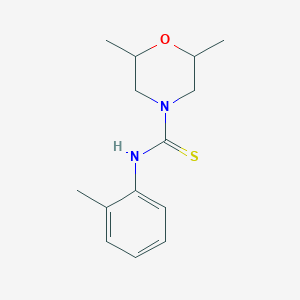

![molecular formula C14H18N2O7 B2607772 MEthyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxy-3-nitrophenyl)acetate CAS No. 2237216-36-1](/img/structure/B2607772.png)

MEthyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxy-3-nitrophenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxy-3-nitrophenyl)acetate, also known as Boc-L-tyrosine nitrophenyl ester, is a chemical compound widely used in scientific research. This compound is a derivative of tyrosine, an amino acid that plays a crucial role in the biosynthesis of proteins.

Aplicaciones Científicas De Investigación

Hydrogen Bond Studies and Structural Analysis

- The compound has been involved in the synthesis and structural analysis of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides. These compounds, characterized by methods like FAB mass spectrometry, IR, and NMR spectroscopy, demonstrated intra- and intermolecular hydrogen-bond formations in solutions. The study emphasizes the compound's relevance in understanding hydrogen bonding and molecular structure, which is pivotal in drug design and material science (Romero & Margarita, 2008).

Chemical Synthesis and Molecular Interactions

- In chemical synthesis, the compound has been utilized as an intermediate in various reactions, demonstrating its versatility in organic chemistry. The synthesis processes involving this compound provide insights into chemical reactions' mechanistic pathways and structural transformations, crucial for developing new synthetic methodologies and materials (Modi et al., 2003).

Role in Protecting Group Chemistry

- The compound's derivatives, specifically (2-nitrophenyl)acetyl (NPAc) groups, have been reported as effective protecting groups for hydroxyl functions. This application is particularly relevant in carbohydrate chemistry where selective protection and deprotection of functional groups are crucial. The orthogonal protection strategies using NPAc groups enable complex molecular syntheses, illustrating the compound's role in facilitating synthetic versatility and selectivity (Daragics & Fügedi, 2010).

Applications in Material Science and Sensor Technology

- Research indicates the compound's derivatives' potential in material science, particularly in creating colorimetric sensors for oxyanions. Such applications are crucial in environmental monitoring and analysis, where detecting and quantifying various ions is essential for water quality assessment and pollution control (Suryanti et al., 2020).

Structural and Conformational Studies

- Structural and conformational studies of this compound and its derivatives contribute significantly to understanding molecular dynamics, stability, and interactions. Such insights are valuable in fields ranging from drug design to material science, where the molecular configuration plays a crucial role in determining the properties and functionalities of substances (Ejsmont et al., 2007).

Propiedades

IUPAC Name |

methyl (2R)-2-(4-hydroxy-3-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O7/c1-14(2,3)23-13(19)15-11(12(18)22-4)8-5-6-10(17)9(7-8)16(20)21/h5-7,11,17H,1-4H3,(H,15,19)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPITQINKKNTDB-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzo[c][1,2,5]thiadiazol-5-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone](/img/structure/B2607689.png)

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B2607690.png)

![7-methyl-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2607692.png)

![3-Benzyl-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2607693.png)

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one](/img/structure/B2607700.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-methylbenzotriazole-4-carboxamide;hydrochloride](/img/structure/B2607703.png)

![Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2607712.png)